4-(Methoxymethyl)-2-nitrophenol
Description
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,10H,5H2,1H3 |
InChI Key |
ZCKJBZCQCZOWAC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-nitrophenol typically involves the nitration of 4-methoxyphenol. The reaction is carried out by treating 4-methoxyphenol with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through crystallization and recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-[(Methyloxy)methyl]-2-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anti-inflammatory Agents : Derivatives of 4-(Methoxymethyl)-2-nitrophenol have been studied for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that modifications to the nitrophenol structure can enhance anti-inflammatory and analgesic effects while minimizing side effects associated with traditional NSAIDs .
- Pharmaceutical Intermediates : This compound serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. Its derivatives are being explored for their efficacy in treating conditions such as arthritis and postoperative pain .
2. Environmental Science
- Pollutant Detection : this compound can be utilized as a marker for environmental monitoring due to its stability and detectability in various matrices. It is relevant in studies assessing the impact of industrial pollutants on ecosystems.
3. Analytical Chemistry
- pH Indicators : The compound exhibits colorimetric changes at different pH levels, making it suitable for use as a pH indicator in laboratory settings. Its transition from colorless to yellow at alkaline pH values allows for easy visual detection of pH changes .
- Enzyme Activity Measurement : In biochemical assays, this compound is often used to measure enzyme activity, particularly alkaline phosphatase. The release of this compound during enzymatic reactions can be quantified spectrophotometrically .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Effects
The table below compares key structural and physical properties of 4-(Methoxymethyl)-2-nitrophenol with similar nitrophenol derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₈H₉NO₄ | 183.16 | 123 | -OH, -NO₂ (ortho), -CH₂-O-CH₃ (para) |
| 4-Methoxy-2-nitrophenol | C₇H₇NO₄ | 169.14 | 81 | -OH, -NO₂ (ortho), -OCH₃ (para) |
| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55 | Not reported | -OH, -NO₂ (para), -Cl (ortho) |
| 4-Nitrophenol (PNP) | C₆H₅NO₃ | 139.11 | 113–114 | -OH, -NO₂ (para) |
| 5-Methoxy-2-nitrophenol | C₇H₇NO₄ | 169.14 | Not reported | -OH, -NO₂ (ortho), -OCH₃ (meta) |
Key Observations:
Substituent Bulk and Melting Points: The methoxymethyl group in this compound contributes to a higher melting point (123°C) compared to 4-Methoxy-2-nitrophenol (81°C), likely due to enhanced hydrogen bonding and steric effects influencing crystal packing . 4-Nitrophenol (PNP), lacking bulky substituents, has a comparable melting point (113–114°C) due to strong intermolecular hydrogen bonding .
Electronic Effects: The methoxy group (-OCH₃) in 4-Methoxy-2-nitrophenol is electron-donating, which may stabilize the nitro group’s electron-withdrawing effects. In contrast, the chloro group (-Cl) in 2-Chloro-4-nitrophenol is electron-withdrawing, increasing acidity and reactivity in electrophilic substitutions .
Q & A
Q. What analytical methods are recommended for quantifying 4-(Methoxymethyl)-2-nitrophenol in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are preferred. For isomer separation, reverse-phase columns with gradient elution (e.g., C18 columns, methanol/water mobile phase) are effective. Internal standards like deuterated nitrophenols (e.g., 2-Nitrophenol-d4) improve accuracy by correcting for matrix effects .
Q. How can the stability of this compound be optimized under experimental conditions?
Store solutions in methanol at 0–6°C to prevent degradation. Avoid prolonged exposure to light, as nitroaromatic compounds are prone to photolytic cleavage. Stability studies should include pH-dependent degradation kinetics, particularly under alkaline conditions where nitro groups may hydrolyze .
Q. What synthetic pathways are available for preparing this compound derivatives?
Methoxymethylation of 2-nitrophenol precursors using methoxymethyl chloride or etherification with methanol under acidic catalysis is common. Functionalization at the phenolic hydroxyl group requires protection/deprotection strategies to avoid side reactions .
Advanced Research Questions
Q. How can toxicokinetic studies for this compound be designed to address interspecies variability?
Use compartmental modeling to compare absorption rates (oral/dermal/inhalation) across species. Prioritize placental transfer studies due to potential fetal hemoglobin susceptibility. Biomarker identification (e.g., nitroreduced metabolites) is critical for human extrapolation, as animal models show incomplete metabolic overlap .
Q. What computational approaches are effective in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations can model nitro group reduction pathways and electron distribution. Quantitative Structure-Property Relationship (QSPR) models help predict solubility and partition coefficients, aiding in environmental fate assessments .
Q. How do structural modifications (e.g., fluorination) alter the biological activity of this compound?
Fluorination at the methoxymethyl group (e.g., 4-Fluoro-2-(methoxymethyl)phenol) increases electronegativity, affecting binding to cytochrome P450 enzymes. Comparative studies using LC-MS/MS can quantify metabolite profiles to link structural changes to toxicity .
Q. What strategies resolve contradictions in literature data on nitrophenol toxicity?
Conduct systematic reviews with inclusion/exclusion criteria for study quality (e.g., dosing consistency, purity verification). Meta-analyses should stratify data by exposure route and species. Conflicting results often arise from differences in metabolite detection limits or assay sensitivity .
Methodological Considerations
Q. How can isomers of this compound be distinguished spectroscopically?
Nuclear Magnetic Resonance (NMR) spectroscopy at 600 MHz resolves methoxymethyl group orientation. Infrared (IR) spectroscopy identifies nitro group stretching vibrations (1520–1350 cm⁻¹), while mass spectrometry distinguishes fragmentation patterns of positional isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
